molecular formula C19H16ClN3O2S B2888499 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 537702-84-4

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2888499
CAS No.: 537702-84-4
M. Wt: 385.87
InChI Key: HXKQBAKVZKOJHO-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic hybrid molecule featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a sulfanyl (-S-) linker at position 2. The sulfanyl bridge connects to an ethanone moiety, which is further attached to a 1,2,3,4-tetrahydroquinoline group—a bicyclic amine structure. This design combines lipophilic (4-chlorophenyl), hydrogen-bonding (oxadiazole), and electron-rich (tetrahydroquinoline) components, making it a candidate for pharmacological applications such as antimicrobial, antifungal, or anticancer agents .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-15-9-7-14(8-10-15)18-21-22-19(25-18)26-12-17(24)23-11-3-5-13-4-1-2-6-16(13)23/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKQBAKVZKOJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

    Quinoline Derivative Attachment: The final step involves coupling the thioether intermediate with a dihydroquinoline derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the quinoline moiety, potentially leading to ring-opened products.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or quinoline rings.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis due to its heterocyclic structure.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Biochemical Probes: Used in research to study specific biological pathways or targets.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporated into polymers to impart specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could be involved in hydrogen bonding or π-π interactions with biological targets, while the quinoline moiety might intercalate into DNA or interact with other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it with analogues reported in the literature. Below is a detailed analysis:

Structural Analogues and Substituent Variations

Compound Name Oxadiazole Substituent Ethanone Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-Chlorophenyl 1,2,3,4-Tetrahydroquinolin-1-yl ~414.87 (calculated) Not explicitly reported
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 4-Chlorophenyl 4-Methoxyphenyl 361.82 Synthetic intermediate
2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(tetrahydroquinolin-1-yl)ethanone 2,4-Dichlorophenyl Tetrahydroquinolin-1-yl ~449.32 (calculated) Structural analogue
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-oxadiazol-2-yl]thio]-1-(4-chlorophenyl)ethanone (6d) Thiadiazole-cyclohexylamino 4-Chlorophenyl Antifungal
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 2-Furyl 4-Chlorophenyl 320.75 Not reported
2-((5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one (4b) 5-Bromoindole 4-Chlorophenyl EGFR inhibition (hypothetical)

Key Observations:

Oxadiazole Substituents: The 4-chlorophenyl group (target compound) enhances lipophilicity and stability compared to electron-deficient (e.g., 2,4-dichlorophenyl ) or heteroaromatic (e.g., furyl ) substituents.

Ethanone Substituents: The tetrahydroquinoline group in the target compound provides a rigid, electron-rich bicyclic system, contrasting with simpler aryl groups (e.g., 4-methoxyphenyl in 11a ). This may enhance receptor binding in neurological or anticancer targets .

Biological Activity: Compounds with 4-chlorophenyl (e.g., 6d , 4b ) often exhibit antifungal or kinase-inhibitory properties. Anti-inflammatory activity (63–68% inhibition) is noted in benzimidazole-oxadiazole hybrids , suggesting the target compound’s tetrahydroquinoline moiety could modulate similar pathways.

Physicochemical Properties

  • Melting Points : Chlorophenyl derivatives (e.g., 6d: 167°C ) generally exhibit higher melting points than methoxy- or furyl-substituted analogues, likely due to enhanced crystallinity from halogen interactions.
  • IR/NMR Signatures: The target compound’s IR spectrum would show C=O (1670–1690 cm⁻¹), aromatic C–H (3050–3100 cm⁻¹), and N–H (tetrahydroquinoline, ~3270 cm⁻¹) stretches . ¹H NMR would display tetrahydroquinoline’s aliphatic protons (δ 1.5–3.0 ppm) and oxadiazole-linked aromatic protons (δ 7.2–8.1 ppm) .

Inferred Pharmacological Potential

  • Anticancer: Tetrahydroquinoline’s planar structure may intercalate DNA, as seen in benzimidazole-oxadiazole hybrids .
  • Antimicrobial : 4-Chlorophenyl-oxadiazole derivatives (e.g., 5a ) show promise against bacterial strains, suggesting the target compound could be optimized for this purpose.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse scientific studies.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of various precursors to form the oxadiazole and tetrahydroquinoline moieties. The synthesis typically employs methods such as refluxing with appropriate reagents in solvents like ethanol or DMF. Characterization techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been tested against multiple cancer cell lines. In a study published by the National Cancer Institute (NCI), certain oxadiazole compounds demonstrated potent activity against various cancer types:

CompoundCell LinePercentage Growth Inhibition (PGI) at 10 µM
6hSNB-1965.12%
6hNCI-H46055.61%
6hSNB-7554.68%

These findings suggest that the structural motifs present in This compound could similarly confer anticancer properties through mechanisms involving tubulin inhibition and apoptosis induction .

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Compounds structurally related to This compound have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:

CompoundAChE IC50 (µM)BChE IC50 (µM)
6e46.42157.31
6gModerateModerate

These results indicate that modifications in the oxadiazole structure can influence enzyme activity significantly .

The biological activity of This compound may be attributed to its ability to interact with various biological targets:

  • Tubulin Binding : Similar compounds have been shown to bind effectively to tubulin’s active site, disrupting microtubule formation and leading to cell cycle arrest.
  • Enzyme Inhibition : The presence of the oxadiazole moiety is linked to enhanced inhibition of cholinesterase enzymes by forming stable interactions within the active site.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

  • Study on Anticancer Activity : A specific derivative was tested across multiple cancer cell lines with promising results indicating selective cytotoxicity towards malignant cells while sparing normal cells.
  • In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor growth rates compared to control groups.

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